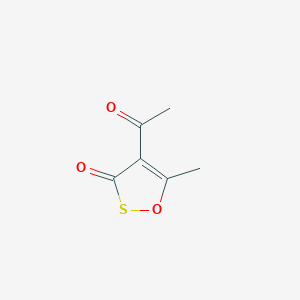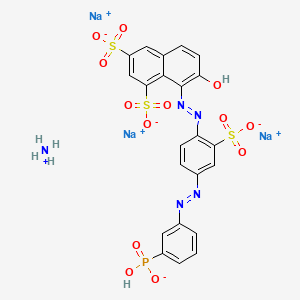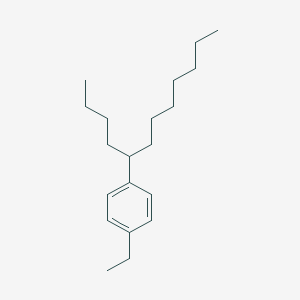![molecular formula C21H10O3S B14478598 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 67307-42-0](/img/structure/B14478598.png)
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structure and properties It is characterized by a fused ring system that includes naphthalene and thioxanthene units, with three ketone groups at positions 5, 8, and 14
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as naphthalene derivatives and thioxanthene intermediates can be reacted in the presence of strong acids or bases to facilitate ring closure and formation of the trione structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its ability to undergo redox reactions can influence cellular processes and enzyme activities. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
- 10,11-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 10,12-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
Comparison: Compared to its chlorinated analogs, 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the absence of chlorine atoms, which can significantly alter its reactivity and applications. The presence of chlorine atoms in similar compounds can enhance their electrophilic properties and influence their behavior in chemical reactions.
Propriétés
Numéro CAS |
67307-42-0 |
|---|---|
Formule moléculaire |
C21H10O3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
naphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H10O3S/c22-18-11-5-1-2-6-12(11)20(24)17-14(18)9-10-15-19(23)13-7-3-4-8-16(13)25-21(15)17/h1-10H |
Clé InChI |
YLXXZDMMTKVKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)C5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


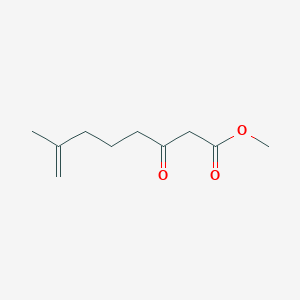
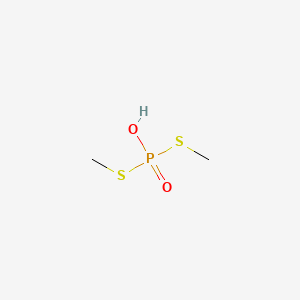
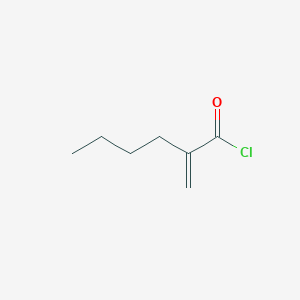
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
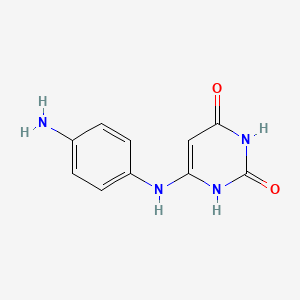
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
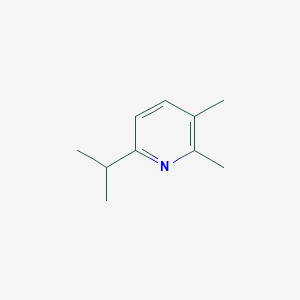
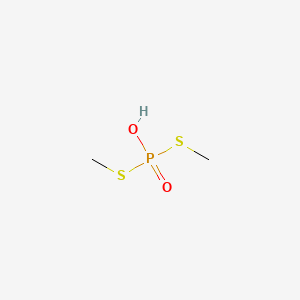
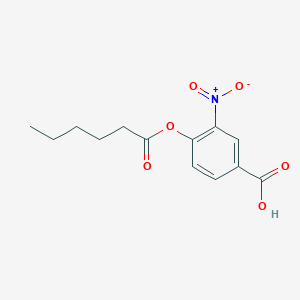
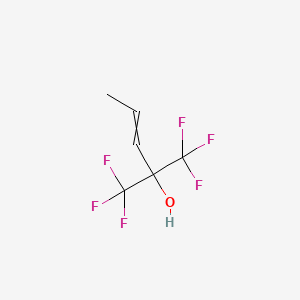
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
